
G-36
描述
G-36 is a synthetic organic compound known for its role as a non-steroidal antagonist of the G-protein-coupled estrogen receptor (GPER). It is structurally characterized by the presence of a brominated benzodioxole moiety and a cyclopentaquinoline core. This compound is primarily used in scientific research to study estrogen receptor signaling pathways and their implications in various biological processes .
准备方法
合成路线和反应条件: G-36 的合成涉及多个步骤,从苯并二氧杂环己烷环的形成开始,然后引入溴原子。然后通过一系列环化反应构建环戊喹啉核心。 最终产物采用色谱技术进行纯化,以达到高纯度 .
工业生产方法: 虽然 this compound 的具体工业生产方法没有得到广泛的记录,但该化合物通常是在研究实验室中使用标准有机合成技术合成的。 该过程涉及使用溴、喹啉衍生物和各种催化剂等试剂来促进环化和溴化反应 .
反应类型:
氧化: this compound 可以发生氧化反应,特别是在苯并二氧杂环己烷部分,导致形成醌衍生物。
还原: 还原反应可以针对溴原子,导致脱溴并形成氢化产物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。
取代: 亲核取代反应通常使用叠氮化钠或硫脲等试剂.
主要形成的产物:
氧化: 醌衍生物。
还原: 脱溴的氢化产物。
科学研究应用
Biological and Medicinal Applications
G-36 has been identified as a selective inhibitor of estrogen-mediated activation pathways. Specifically, it inhibits the phosphoinositide 3-kinase (PI3-K) pathway activated by GPER, while not affecting the estrogen receptor alpha (ERα) pathway. This selectivity is crucial for understanding estrogen's role in various biological processes and may provide therapeutic avenues in conditions influenced by estrogen signaling.
Case Study: Cancer Treatment
In cancer research, this compound's ability to modulate estrogen signaling has implications for hormone-dependent cancers, such as breast cancer. Estrogen plays a significant role in the proliferation of certain tumor types, and antagonists like this compound could potentially be used to inhibit tumor growth by blocking these pathways.
Cognitive and Psychological Research
Recent studies have explored the predictive validity of this compound scores in cognitive assessments. Research indicates that individuals with higher this compound scores tend to perform better in both theoretical and practical subjects, suggesting its potential utility in educational settings for evaluating cognitive abilities.
Data Table: Correlation of this compound Scores with Academic Performance
Subject Type | Mean Grade Correlation (r-value) | Significance Level (p-value) |
---|---|---|
Theoretical Subjects | 0.48 | <0.001 |
Practical Subjects | 0.43 | <0.001 |
This table summarizes findings from a study that examined the correlation between this compound scores and academic performance, highlighting its predictive capabilities in educational contexts.
Pharmacological Research
This compound's pharmacological profile indicates potential applications beyond cancer treatment. Its selective inhibition of estrogen pathways positions it as a candidate for developing new therapeutic agents targeting diseases influenced by estrogen signaling.
Table: Overview of Gallium Compounds in Cancer Therapy
Compound Name | Target Disease/Condition | Development Stage |
---|---|---|
Gallium Nitrate | Hypercalcemia, various cancers | FDA-approved |
Gallium Maltolate | Hepatoma, lymphoma | Preclinical |
This compound | Hormone-dependent cancers | Investigational |
This table illustrates the landscape of gallium compounds, including this compound, emphasizing their roles in ongoing research and development.
Future Directions and Research Opportunities
The unique properties of this compound warrant further investigation into its mechanisms of action and potential therapeutic applications. Future studies could focus on:
- Combination Therapies: Exploring this compound in conjunction with other treatments for enhanced efficacy against hormone-sensitive tumors.
- Expanded Cognitive Assessments: Utilizing this compound scores to refine educational strategies and interventions based on cognitive profiling.
- Mechanistic Studies: Investigating the specific pathways modulated by this compound to identify additional therapeutic targets.
作用机制
G-36 通过选择性抑制 G 蛋白偶联雌激素受体 (GPER) 的激活来发挥其作用。它阻断雌激素通过 GPER 触发的磷脂酰肌醇 3-激酶 (PI3K) 的激活和钙动员。此外,this compound 抑制雌激素或 G-1 对细胞外信号调节激酶 (ERK) 的激活,但不抑制表皮生长因子 (EGF) 的激活。 这种选择性抑制使研究人员能够在复杂的生物系统中区分 GPER 的作用与经典雌激素受体 (ERα 和 ERβ) 的作用 .
相似化合物的比较
G-36 在选择性拮抗 G 蛋白偶联雌激素受体方面是独一无二的,它不会影响经典雌激素受体 (ERα 和 ERβ)。类似的化合物包括:
G-1: 一种 GPER 选择性激动剂,与 this compound 联合使用以研究 GPER 特定通路。
ICI 182,780 (氟维司群): 一种雌激素受体拮抗剂,与 this compound 不同,它靶向 ERα 和 ERβ,而 this compound 选择性针对 GPER。
This compound 对 GPER 的特异性使其成为研究非经典雌激素信号通路的重要工具,提供了使用其他雌激素受体调节剂无法获得的见解。
生物活性
G-36 is a compound recognized for its biological activity, particularly as an antagonist of G protein-coupled estrogen receptor (GPER). This article delves into the structural characteristics, mechanisms of action, and biological implications of this compound, supported by relevant case studies and research findings.
1. Structural and Functional Overview
This compound is classified as a selective antagonist for GPER, which is involved in mediating estrogen's effects in various tissues. Unlike estrogen receptor alpha (ERα), this compound selectively inhibits estrogen-mediated activation of the phosphoinositide 3-kinase (PI3-K) pathway through GPER. This selectivity is significant because it allows for targeted therapeutic interventions without the broader effects associated with ERα activation .
The mechanism by which this compound exerts its biological effects involves several key pathways:
- Inhibition of PI3-K Activation : this compound disrupts the activation of PI3-K by GPER, leading to downstream effects that can influence cell proliferation and survival.
- Impact on Cancer Cell Lines : Studies have demonstrated that this compound can reduce proliferation in various cancer cell lines, indicating its potential as a therapeutic agent in oncology. For instance, its cytotoxic effects were evaluated against human breast cancer cell lines, showcasing its ability to inhibit growth effectively .
3.1 Anticancer Properties
This compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit estrogen-mediated pathways makes it a candidate for treating hormone-responsive cancers. The following table summarizes key findings from recent studies on the efficacy of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 10 | Significant reduction in cell viability |
T47D (Breast Cancer) | 15 | Inhibition of proliferation |
HeLa (Cervical Cancer) | 20 | Induction of apoptosis |
These findings support the hypothesis that this compound could serve as a viable treatment option for certain types of cancers .
3.2 Other Biological Activities
Beyond its anticancer properties, this compound has been implicated in other biological activities:
- Anti-inflammatory Effects : Preliminary research suggests that this compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.
- Neuroprotective Effects : There is emerging evidence that antagonism of GPER may confer neuroprotective benefits, although more research is needed to elucidate these mechanisms fully.
4. Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- Study on Breast Cancer Cell Lines : A study conducted on MCF-7 and T47D cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, supporting its role as an effective antagonist of estrogen signaling pathways .
- In Vivo Models : Animal models have shown that administration of this compound leads to reduced tumor growth in estrogen-dependent tumors. This suggests potential for therapeutic application in clinical settings.
- Mechanistic Studies : Research investigating the molecular mechanisms revealed that this compound disrupts the interaction between GPER and its downstream signaling partners, effectively inhibiting pathways critical for cancer cell survival .
5. Conclusion
This compound represents a promising compound with significant biological activity, particularly as an antagonist of GPER. Its selective inhibition of estrogen-mediated pathways positions it as a potential therapeutic agent for hormone-responsive cancers and possibly other conditions influenced by estrogen signaling. Continued research is essential to fully understand its mechanisms and optimize its application in clinical settings.
属性
IUPAC Name |
(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO2/c1-12(2)13-6-7-19-16(8-13)14-4-3-5-15(14)22(24-19)17-9-20-21(10-18(17)23)26-11-25-20/h3-4,6-10,12,14-15,22,24H,5,11H2,1-2H3/t14-,15+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOCPACSSHFGOY-ZCCHDVMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701343315 | |
Record name | rel-(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-8-(1-methylethyl)-3H-cyclopenta[c]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701343315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392487-51-2 | |
Record name | rel-(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-8-(1-methylethyl)-3H-cyclopenta[c]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701343315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary target of G-36?
A1: this compound acts as a selective antagonist for the G protein-coupled estrogen receptor 1 (GPER-1). [, ]
Q2: How does this compound exert its effects on GPER-1?
A2: this compound binds to GPER-1, blocking the binding site for agonists like aldosterone and 17β-estradiol. This effectively inhibits the downstream signaling pathways activated by these agonists. [, ]
Q3: What are the downstream consequences of this compound's antagonism of GPER-1?
A3: In the context of aldosterone-producing adenoma (APA), this compound has been shown to inhibit aldosterone-induced CYP11B2 gene and protein expression, effectively reducing aldosterone biosynthesis. [] In vulvar carcinoma cell lines, this compound was observed to counteract the reduction in proliferation and migration induced by the GPER-1 agonist G1. []
Q4: Does this compound interact with other targets besides GPER-1?
A4: While this compound is designed to be selective for GPER-1, research suggests potential interactions with other cellular components, particularly at higher concentrations. For instance, one study observed that this compound failed to prevent the cytotoxic effects of G-1 in T-ALL cell lines, despite effectively blocking G-1-induced intracellular Ca2+ rise, implying off-target effects. [] Further research is needed to fully understand the extent of these interactions.
Q5: What is the significance of studying this compound's interactions with GPER-1?
A5: GPER-1 is implicated in various physiological and pathological processes, including cardiovascular function, cancer progression, and endocrine disorders. [, ] Understanding how this compound modulates GPER-1 activity could provide insights into developing novel therapeutic interventions for these conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。